molecular formula C29H28N4O4 B11295233 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11295233
M. Wt: 496.6 g/mol
InChI Key: ARKMBDRHNKVVLW-UHFFFAOYSA-N
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Description

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including furan, oxazole, and piperazine, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the furan ring: This step involves the reaction of appropriate starting materials under acidic or basic conditions to form the furan ring.

    Attachment of the dimethylphenoxy group: This step involves the reaction of the furan intermediate with 3,4-dimethylphenol in the presence of a suitable catalyst.

    Formation of the oxazole ring: This step involves the cyclization of the intermediate compound to form the oxazole ring.

    Attachment of the piperazine group: This step involves the reaction of the oxazole intermediate with 2-methylbenzoyl piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and oxazole rings.

    Reduction: The compound can be reduced under suitable conditions, affecting the functional groups present.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structural features, such as:

Uniqueness

The uniqueness of 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and structural features, which contribute to its diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C29H28N4O4/c1-19-8-9-22(16-21(19)3)35-18-23-10-11-26(36-23)27-31-25(17-30)29(37-27)33-14-12-32(13-15-33)28(34)24-7-5-4-6-20(24)2/h4-11,16H,12-15,18H2,1-3H3

InChI Key

ARKMBDRHNKVVLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C(=O)C5=CC=CC=C5C)C#N)C

Origin of Product

United States

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